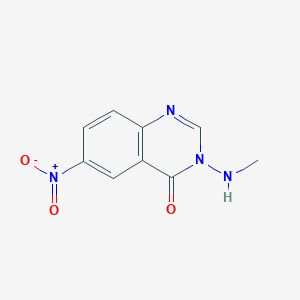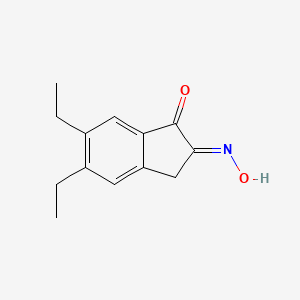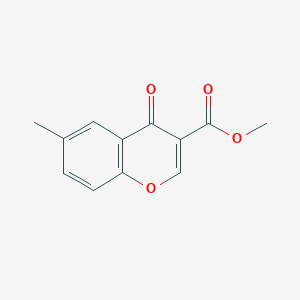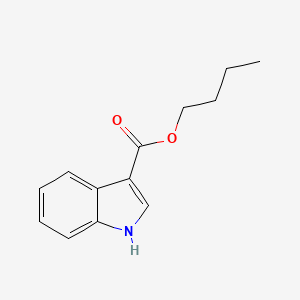
3-Chloro-5-(cyclohexyloxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(cyclohexyloxy)pyridazine is a heterocyclic compound with the molecular formula C10H13ClN2O It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the third position and a cyclohexyloxy group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclohexyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclohexanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclohexyloxy group. Common bases used in this reaction include potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(cyclohexyloxy)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The cyclohexyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Applications De Recherche Scientifique
3-Chloro-5-(cyclohexyloxy)pyridazine has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(cyclohexyloxy)pyridazine involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their function. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(methoxy)pyridazine: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
3-Chloro-5-(ethoxy)pyridazine: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
3-Chloro-5-(phenoxy)pyridazine: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.
Uniqueness
3-Chloro-5-(cyclohexyloxy)pyridazine is unique due to the presence of the bulky cyclohexyloxy group, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and physicochemical properties compared to its analogs.
Propriétés
Numéro CAS |
1346691-27-7 |
|---|---|
Formule moléculaire |
C10H13ClN2O |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
3-chloro-5-cyclohexyloxypyridazine |
InChI |
InChI=1S/C10H13ClN2O/c11-10-6-9(7-12-13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2 |
Clé InChI |
XWNHWEHSIXMVJB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC(=NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)
![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)

![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)




![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)

![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)



